2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Mechanism of Action
- Thiazole derivatives, such as those containing benzothiazole moieties, have been investigated for their antitumor and cytotoxic activities .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide typically involves the cyclization and condensation of haloketones with thioamide. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic or basic conditions . Another method involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent .
Industrial Production Methods
Industrial production of thiazole derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: A short-acting sulfa drug with antimicrobial properties.
Tiazofurin: An anticancer agent that inhibits inosine monophosphate dehydrogenase.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness
2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities.
Properties
IUPAC Name |
2,5-dimethyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-8-7-10(9(2)19-8)14(18)17-15-16-13-11(20-3)5-4-6-12(13)21-15/h4-7H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZIZKYCUREBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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